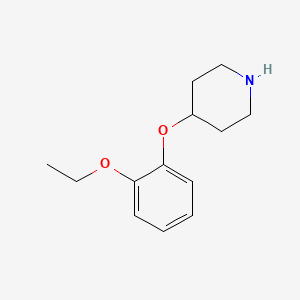

4-(2-Ethoxyphenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOFRRUDIUKVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639919 | |

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420137-19-5 | |

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Ethoxyphenoxy)piperidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Ethoxyphenoxy)piperidine: Pathways, Mechanisms, and Practical Considerations

Introduction

This compound is a heterocyclic compound featuring a piperidine ring linked to an ethoxy-substituted phenyl group via an ether bond. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. Piperidine derivatives are ubiquitous in pharmaceuticals, and the specific substitution pattern of this compound makes it a valuable scaffold for exploring new chemical entities. For instance, related structures have been investigated for potential antidepressant activity, highlighting the therapeutic relevance of this molecular framework[1].

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, the rationale for experimental choices, and field-proven insights into process optimization. We will dissect three major synthetic strategies: the classical Williamson Ether Synthesis, the versatile Mitsunobu Reaction, and modern Palladium-Catalyzed C-O Cross-Coupling reactions. Each section is designed to be a self-validating system, offering detailed protocols, mechanistic discussions, and comparative analyses to empower researchers to select and execute the optimal synthesis for their specific objectives.

Part 1: Retrosynthetic Analysis

A logical first step in designing a synthesis is to perform a retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the ether linkage (C-O bond), which reveals two primary synthetic routes.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies two sets of key starting materials:

-

Route A: N-Protected 4-hydroxypiperidine and a 2-ethoxyphenyl derivative with a suitable leaving group. This route is typical for Williamson ether synthesis or Buchwald-Hartwig coupling.

-

Route B: 2-Ethoxyphenol and an N-protected 4-hydroxypiperidine (activated for nucleophilic attack). This route is characteristic of the Mitsunobu reaction.

The piperidine nitrogen must be protected (e.g., with a Boc or Cbz group) during these reactions to prevent its competing nucleophilicity, which could lead to undesired N-arylation or N-alkylation side products.

Part 2: Primary Synthetic Pathways

Pathway A: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and time-honored method for forming ether linkages via an S_N2 reaction between an alkoxide and an alkyl halide.[2][3] In the context of our target molecule, this involves the deprotonation of N-protected 4-hydroxypiperidine to form a potent nucleophile that subsequently displaces a halide from a 2-ethoxyphenyl precursor.

Mechanism and Rationale The reaction proceeds in two main steps. First, a strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine. The choice of NaH is critical; it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward. The second step is the nucleophilic attack of this alkoxide on an electrophilic carbon of a 2-ethoxyphenyl derivative, such as 1-bromo-2-ethoxybenzene. As an S_N2 reaction, it is most efficient with primary or secondary halides.[3]

Experimental Protocol A representative protocol adapted from a similar synthesis is provided below.[4]

-

Preparation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

-

Nucleophilic Substitution: Cool the mixture back to 0 °C and add a solution of 1-bromo-2-ethoxybenzene (1.1 eq.) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to stir at room temperature overnight or heat gently (e.g., 60-80 °C) to drive the reaction to completion. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: The resulting N-Boc-4-(2-ethoxyphenoxy)piperidine can be deprotected by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final product.

Causality and Optimization

-

Base Selection: NaH is preferred over bases like NaOH or KOH because it is non-nucleophilic and the reaction is irreversible. The use of alkoxides like NaOtBu could lead to transetherification side products.

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to solvate the alkoxide without protonating it.

-

N-Protection: The Boc group is an excellent choice as it is stable to the basic conditions of the reaction and can be removed under mild acidic conditions to which the ether linkage is stable.

| Parameter | Condition | Rationale | Potential Issues |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; drives reaction forward. | Pyrophoric; requires careful handling under inert gas. |

| Solvent | Anhydrous DMF/THF | Polar aprotic, dissolves reactants. | Must be rigorously dried to prevent quenching of NaH. |

| Temperature | 0 °C to RT/Heat | Controls reaction rate and minimizes side reactions. | Higher temperatures may promote elimination side reactions. |

| Yield | 60-80% (typical) | Dependent on substrate purity and reaction conditions. | Incomplete reaction; side product formation. |

Pathway B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds by converting a primary or secondary alcohol into a good leaving group in situ.[5][6] It is particularly valued for its ability to proceed with a clean inversion of stereochemistry at the alcohol carbon, a feature of its S_N2 mechanism.[7] For this synthesis, 2-ethoxyphenol acts as the nucleophile and N-Boc-4-hydroxypiperidine is the alcohol component.

Mechanism and Rationale The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[8] This intermediate deprotonates the acidic 2-ethoxyphenol. The resulting phenoxide then attacks the phosphorus atom of the adduct formed between the betaine and N-Boc-4-hydroxypiperidine. This generates an oxyphosphonium ion, which is an excellent leaving group. The final step is the intramolecular S_N2 displacement of triphenylphosphine oxide (TPPO) by the phenoxide, forming the desired ether with inversion of configuration.

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol

-

Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 2-ethoxyphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution. The appearance of a milky white precipitate (TPPO) is often an indicator of reaction progress.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and the main byproduct, triphenylphosphine oxide (TPPO).

-

Purification: Purify the crude material by flash column chromatography. Separating the product from TPPO can be challenging. Trituration with a solvent like diethyl ether, in which TPPO has low solubility, can facilitate its removal.

-

Deprotection: Remove the Boc group as described in the Williamson synthesis protocol.

Causality and Optimization

-

Reagent Order: The standard order of addition (dissolving alcohol, nucleophile, and phosphine before adding the azodicarboxylate) is usually effective.[8] For less reactive substrates, pre-forming the betaine by mixing PPh₃ and DIAD before adding the alcohol and nucleophile can sometimes improve yields.

-

Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[5] 2-Ethoxyphenol is sufficiently acidic for this reaction.

-

Byproduct Removal: The stoichiometric formation of TPPO is the main drawback. Using polymer-supported triphenylphosphine can simplify purification, as the byproduct can be removed by filtration.[8]

| Parameter | Condition | Rationale | Potential Issues |

| Reagents | PPh₃, DIAD/DEAD | Activates the alcohol for S_N2 displacement. | DIAD/DEAD are hazardous; TPPO byproduct complicates purification. |

| Solvent | Anhydrous THF | Good solubility for reactants and intermediates. | Must be anhydrous. |

| Temperature | 0 °C to RT | Mitigates the exothermic initial reaction. | Side reactions can occur if the temperature is not controlled. |

| Yield | 70-90% (typical) | Generally high-yielding and reliable. | Purification can be difficult and lower the isolated yield. |

Pathway C: Palladium-Catalyzed C-O Cross-Coupling

Modern synthetic chemistry offers powerful tools like the Buchwald-Hartwig amination, which has been extended to C-O bond formation.[10] This palladium-catalyzed cross-coupling reaction provides a highly versatile and functional-group-tolerant method for synthesizing aryl ethers.[11]

Mechanism and Rationale The catalytic cycle involves a Pd(0) species, which is the active catalyst.[12]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of 1-bromo-2-ethoxybenzene to form a Pd(II) complex.

-

Ligand Exchange/Deprotonation: The alcohol (N-Boc-4-hydroxypiperidine) coordinates to the palladium center, and a strong, non-nucleophilic base (e.g., NaOtBu) deprotonates it to form a palladium alkoxide intermediate.

-

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is paramount for the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) accelerate the rate-limiting reductive elimination step and stabilize the catalytically active species.[13]

Experimental Protocol (Conceptual)

-

Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).

-

Reactant Addition: Add anhydrous toluene, followed by N-Boc-4-hydroxypiperidine (1.2 eq.) and 1-bromo-2-ethoxybenzene (1.0 eq.).

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by GC-MS or LC-MS).

-

Workup: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate.

-

Purification & Deprotection: Purify by column chromatography, followed by Boc deprotection.

| Parameter | Condition | Rationale | Potential Issues |

| Catalyst System | Pd Source + Phosphine Ligand | Enables the C-O bond formation catalytic cycle. | Air-sensitive; can be expensive. |

| Base | NaOtBu, LHMDS | Promotes the formation of the Pd-alkoxide. | Base-sensitive functional groups may not be tolerated. |

| Solvent | Anhydrous Toluene/Dioxane | High-boiling aprotic solvent. | Must be deoxygenated and anhydrous. |

| Yield | 75-95% (typical) | High efficiency and broad substrate scope. | Catalyst poisoning; ligand screening may be required. |

Part 3: Comparative Analysis and Conclusion

The optimal synthetic pathway depends on the specific requirements of the laboratory, including scale, cost, available equipment, and desired purity.

Caption: Comparison of synthetic workflows.

Comparative Table of Synthetic Pathways

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Pd-Catalyzed C-O Coupling |

| Pros | Cost-effective reagents, simple procedure. | Mild conditions, high yields, predictable stereochemistry. | Excellent functional group tolerance, broad scope, high yields. |

| Cons | Requires strong base, sensitive to moisture. | Stoichiometric byproducts (TPPO), hazardous reagents (DEAD/DIAD). | Expensive catalysts/ligands, requires inert atmosphere. |

| Scalability | Good | Moderate (due to byproduct removal). | Good, but cost can be a factor. |

| Key Challenge | Ensuring anhydrous conditions. | Purification from triphenylphosphine oxide. | Catalyst/ligand screening and optimization. |

| Best For | Large-scale synthesis with simple substrates. | Stereospecific synthesis, acid-sensitive substrates. | Complex molecules with diverse functional groups. |

The synthesis of this compound can be successfully achieved through several reliable methods. The Williamson Ether Synthesis stands out for its simplicity and cost-effectiveness, making it a strong candidate for large-scale production. The Mitsunobu Reaction offers a milder alternative that proceeds with excellent stereocontrol, which would be critical if chiral centers were involved. Finally, Palladium-Catalyzed C-O Cross-Coupling represents the state-of-the-art, providing the highest degree of flexibility and functional group tolerance, making it ideal for the synthesis of complex analogues in a drug discovery setting. The choice of method should be guided by a careful evaluation of project-specific factors, including cost, scale, and the chemical complexity of the substrates.

References

-

PrepChem.com. Synthesis of 4-(2-methoxyethoxy)piperidine. Available from: [Link]

-

Organic-Chemistry.org. Mitsunobu Reaction. (2019). Available from: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20364487, 4-(2-Ethoxyphenyl)piperidine. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. Mitsunobu reaction. Available from: [Link]

-

Reddit. Can Someone please give me right mechanism of this reaction. (2021). Available from: [Link]

-

Chemeurope.com. Mitsunobu reaction. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

-

National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Available from: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

-

PubChemLite. This compound (C13H19NO2). Available from: [Link]

-

Balsamo, A., et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 1987, 30(1), 222-225. Available from: [Link]

-

Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2011, 7, 1146-1150. Available from: [Link]

-

ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2020). Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

Sources

- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu_reaction [chemeurope.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

physicochemical properties of 4-(2-Ethoxyphenoxy)piperidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Ethoxyphenoxy)piperidine

Introduction: A Framework for Drug Discovery

In the landscape of modern medicinal chemistry, molecular scaffolds serve as the foundational architecture for novel therapeutic agents. This compound is one such scaffold, integrating the structurally significant piperidine ring—a ubiquitous feature in numerous approved drugs—with a substituted phenoxy ether linkage. This combination presents a compelling starting point for developing candidates targeting a range of biological systems.

However, the journey from a promising chemical structure to a viable drug candidate is governed by a set of fundamental physical and chemical laws. The physicochemical properties of a molecule are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its ultimate efficacy and safety. Properties such as lipophilicity, aqueous solubility, and ionization state (pKa) are not mere data points; they are critical predictors of a compound's behavior in a biological environment.[1][2]

This technical guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known and predicted data but also field-proven, detailed protocols for the experimental determination of its most critical parameters. By explaining the causality behind experimental choices, we aim to equip scientists with the knowledge to generate robust and reliable data, thereby accelerating the drug development process.

Core Physicochemical Profile of this compound

The molecule's structure forms the basis of its chemical personality. The presence of a basic piperidine nitrogen, a flexible ether linkage, and an aromatic ring system creates a nuanced profile that balances hydrophilicity and lipophilicity.

Chemical Structure:

(Simplified 2D representation)

A summary of the key structural and predicted physicochemical properties is presented below. It is crucial to note that while computational models provide valuable initial estimates, they must be validated by empirical data for progression in a drug discovery pipeline.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source & Notes |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 420137-19-5 | [3] |

| Molecular Formula | C₁₃H₁₉NO₂ | [3][4] |

| Molecular Weight | 221.30 g/mol | [3] |

| SMILES | CCOC1=CC=CC=C1OC2CCNCC2 | [3][4] |

| InChIKey | IPOFRRUDIUKVAL-UHFFFAOYSA-N | [3][4] |

| Predicted XlogP | 2.2 | [4] (Computational Prediction) |

| Monoisotopic Mass | 221.14159 Da | [4] |

| Predicted [M+H]⁺ m/z | 222.14887 | [4] (Predicted for Mass Spectrometry) |

| Predicted [M+Na]⁺ m/z | 244.13081 |[4] (Predicted for Mass Spectrometry) |

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting membrane permeability and, consequently, oral absorption. The partition coefficient (logP) is the industry-standard measure of this property. The predicted XlogP for this compound is 2.2[4]. This value resides in the "rule-of-five" sweet spot (logP < 5), suggesting a favorable balance between aqueous solubility and lipid membrane permeability, which is essential for oral bioavailability. A value in this range indicates the compound is sufficiently lipophilic to cross the gut wall but not so lipophilic as to become trapped in fat tissues or suffer from poor aqueous solubility.

Ionization State (pKa)

The pKa, or acid dissociation constant, dictates the charge state of a molecule at a given pH.[1] The piperidine moiety contains a secondary amine, which is a basic functional group. This group will accept a proton to become a positively charged cation. While an experimental pKa is not available in the public domain, piperidine itself has a pKa of approximately 11.2. The substitution on the ring will modulate this value, but it is almost certain that at physiological pH (e.g., blood pH ≈ 7.4), the piperidine nitrogen will be predominantly protonated (>99.9%). This ionization is paramount, as it dramatically increases the molecule's affinity for water, thereby enhancing its aqueous solubility. Understanding the precise pKa is essential for developing formulations and predicting its behavior in different compartments of the body, such as the stomach (low pH) versus the intestine (higher pH).[5][6]

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution.[2] Poor solubility can severely limit oral bioavailability and complicate in vitro assay interpretation.[7] For ionizable compounds like this compound, solubility is intrinsically linked to pH. Due to the basic nature of the piperidine nitrogen, the compound is expected to exhibit significantly higher solubility at acidic to neutral pH where it exists as the charged, protonated form.

In drug discovery, two types of solubility are routinely measured:

-

Kinetic Solubility: Measured early in discovery, this assesses the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[8] It is a high-throughput method used for ranking compounds but can sometimes overestimate true solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a saturated solution.[7][8] It is considered the "gold standard" and is critical for late-stage lead optimization and pre-formulation studies.[9]

Given the absence of public data, experimental determination of thermodynamic solubility is a mandatory step for advancing this compound.

Experimental Determination Protocols

The following sections provide robust, step-by-step protocols for determining the critical physicochemical parameters of this compound. These methods are designed to be self-validating and reflect industry best practices.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

Principle: The shake-flask method is the definitive technique for measuring thermodynamic solubility.[9] It involves creating a saturated solution by agitating an excess of the solid compound in a specific buffer until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV.

Methodology:

-

Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Filter the buffer through a 0.22 µm filter.

-

Compound Addition: Add an excess of solid this compound (approximately 1-2 mg) to a 1.5 mL glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.

-

Solvent Addition: Add 1.0 mL of the prepared pH 7.4 PBS to the vial.

-

Equilibration: Seal the vial and place it on a vial roller or shaker in a temperature-controlled environment (ambient, e.g., 25°C). Agitate for 24 hours.

-

Causality: A 24-hour incubation is chosen to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states, which is crucial for an accurate measurement.[10] Shorter times may only yield kinetic values.

-

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Causality: Centrifugation is a critical step to separate the saturated supernatant from the excess solid without disturbing the equilibrium.[9] Filtration can sometimes be used, but care must be taken to avoid compound adsorption to the filter membrane.

-

-

Sample Dilution: Carefully remove an aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound. The final solubility is reported in µg/mL or µM after correcting for the dilution factor.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Lipophilicity (logP) Determination via Shake-Flask Method

Principle: This classic method directly measures the partitioning of a compound between two immiscible liquids, n-octanol and water, which serve as surrogates for biological lipids and aqueous fluids, respectively.[11][12] The ratio of the concentrations at equilibrium provides the partition coefficient, P.

Methodology:

-

Solvent Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Causality: Pre-saturation of the solvents is essential for thermodynamic accuracy, as it prevents volume changes during the experiment due to mutual miscibility.[11]

-

-

Compound Stock Preparation: Prepare a stock solution of this compound in the water-saturated n-octanol.

-

Partitioning: In a glass vial, combine 2 mL of the water-saturated n-octanol stock solution with 2 mL of the n-octanol-saturated water.

-

Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3,000 rpm for 10 minutes) to ensure a clean separation of the aqueous and organic layers.

-

Sampling and Quantification: Carefully take an aliquot from both the top (n-octanol) and bottom (aqueous) layers. Measure the concentration of the compound in each phase ([C]oct and [C]aq) using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = [C]oct / [C]aq. The final result is expressed as its base-10 logarithm: logP = log₁₀(P).

Expected Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics can be predicted.

-

¹H NMR:

-

Aromatic Protons: Multiple signals expected in the ~6.8-7.2 ppm range.

-

Piperidine Protons: Complex multiplets expected between ~1.5-3.5 ppm. The proton at C4 attached to the oxygen will be shifted downfield (~4.0-4.5 ppm). A broad signal for the N-H proton will also be present.

-

Ethoxy Protons: A characteristic triplet (~1.4 ppm, 3H) for the -CH₃ group and a quartet (~4.1 ppm, 2H) for the -O-CH₂- group.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the ~110-160 ppm region. The carbons attached to oxygen (C-O) will be the most downfield.

-

Piperidine Carbons: Signals in the ~25-70 ppm range. The C4 carbon attached to oxygen will be the most downfield in this group.

-

Ethoxy Carbons: Signals for the -O-CH₂- (~64 ppm) and -CH₃ (~15 ppm) carbons.

-

-

Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 222.15[4]. The formation of a sodium adduct [M+Na]⁺ at m/z 244.13 is also common.

-

Infrared (IR) Spectroscopy:

-

C-O Stretch: Strong, characteristic bands for the aryl-ether and alkyl-ether linkages around 1250-1000 cm⁻¹.

-

C-H Stretch: Signals for aromatic C-H bonds just above 3000 cm⁻¹ and for aliphatic C-H bonds just below 3000 cm⁻¹.

-

N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹ for the secondary amine.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

Conclusion

This compound presents a promising chemical scaffold with a predicted physicochemical profile that is favorable for drug development. Its calculated lipophilicity falls within an optimal range for oral absorption, and its basic nature ensures significant pH-dependent aqueous solubility. However, these computational predictions are only the first step. This guide underscores the imperative of empirical validation. The detailed protocols provided for thermodynamic solubility and logP determination offer a clear path for generating the high-quality, reliable data necessary to make informed decisions in a drug discovery program. By rigorously characterizing its properties, researchers can fully unlock the therapeutic potential of this and related molecules.

References

-

Thermodynamic Solubility Assay - Evotec . Evotec. [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science . BioDuro-Sundia. [Link]

-

4-(2-Ethoxypropoxy)piperidine | C10H21NO2 | CID 14022394 - PubChem . National Center for Biotechnology Information. [Link]

-

4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound (C13H19NO2) - PubChemLite . PubChemLite. [Link]

-

4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665 - PubChem . National Center for Biotechnology Information. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub . Encyclopedia.pub. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . Lund University. [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH . National Center for Biotechnology Information. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications . American Chemical Society. [Link]

-

2-[4-(2-Piperidine)ethoxyphenyl]-3-phenylquinoxaline - Optional[13C NMR] - Chemical Shifts - SpectraBase . Wiley SpectraBase. [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm . AxisPharm. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina . University of Regina. [Link]

-

The correlation of the Log P values obtained by the shake flask method... - ResearchGate . ResearchGate. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . American Pharmaceutical Review. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . International Journal of Innovative Research and Scientific Studies. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE . Journal of Visualized Experiments. [Link]

-

Thermodynamic Solubility Assay - Domainex . Domainex. [Link]

-

Summary of solubility measurement protocols of each company before harmonization. - ResearchGate . ResearchGate. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal. [Link]

-

assessment of reverse - phase - ECETOC . ECETOC. [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI . MDPI. [Link]

-

(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate . ResearchGate. [Link]

-

4-[2-(4-ethoxyphenyl)ethyl]piperidine hydrochloride . AdooQ BioScience. [Link]

-

4-(4-chlorophenoxy)piperidine (C11H14ClNO) - PubChemLite . PubChemLite. [Link]

-

[PDF] The pKa Distribution of Drugs: Application to Drug Discovery | Semantic Scholar . Semantic Scholar. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

Sources

- 1. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 6. researchgate.net [researchgate.net]

- 7. evotec.com [evotec.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

An In-Depth Technical Guide to 4-(2-Ethoxyphenoxy)piperidine: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Strategic Value of the 4-Aryloxypiperidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets in a specific and high-affinity manner. The piperidine ring is one such scaffold, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal binding to complex protein targets.

This guide focuses on a specific, high-value derivative: 4-(2-Ethoxyphenoxy)piperidine (CAS Number: 420137-19-5). This molecule merges the foundational piperidine core with an aryloxy moiety, a combination known to be advantageous for modulating CNS targets. The introduction of an ether linkage at the 4-position and the specific ethoxy substitution on the phenyl ring creates a unique chemical entity with distinct physicochemical properties that can be exploited for novel drug discovery programs.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, analytical validation, and potential therapeutic applications of this compound, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of any successful research and development campaign. These parameters govern solubility, membrane permeability, and formulation characteristics. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 420137-19-5 | BOC Sciences[] |

| Molecular Formula | C₁₃H₁₉NO₂ | PubChemLite[4] |

| Molecular Weight | 221.30 g/mol | BOC Sciences[] |

| Monoisotopic Mass | 221.14159 Da | PubChemLite[4] |

| Boiling Point (Predicted) | 322.4 ± 32.0 °C at 760 mmHg | BOC Sciences[] |

| Density (Predicted) | 1.041 ± 0.06 g/cm³ | BOC Sciences[] |

| pKa (Predicted) | 9.74 ± 0.10 | ChemicalBook[5] |

| XLogP (Predicted) | 2.2 | PubChemLite[4] |

| Appearance | Solid | ChemicalBook[5] |

| Purity (HPLC) | 97.45% | Alfa Aesar[2] |

Strategic Synthesis: A Protocol for Reliable Production

The synthesis of 4-aryloxypiperidines can be approached through several established methodologies. For this compound, the most direct and industrially scalable approach is the Williamson ether synthesis . This classic Sₙ2 reaction provides a reliable method for forming the crucial aryl ether bond.[6][7][8][9] An alternative, particularly for sterically hindered substrates or when inversion of stereochemistry at the piperidine 4-position is desired, would be the Mitsunobu reaction .[10][11][12][13][14]

Given the commercial availability of the starting materials and the robustness of the reaction, the Williamson ether synthesis is the recommended protocol. The causality behind this choice rests on its operational simplicity, avoidance of expensive or highly toxic reagents (like the azodicarboxylates used in the Mitsunobu reaction), and the straightforward purification of the final product.

Proposed Synthetic Workflow: Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. Each step includes checkpoints and rationale.

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

2-Ethoxyphenol (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Formation of the Sodium Phenoxide (Deprotonation)

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethoxyphenol (1.1 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Rationale: This exothermic reaction generates H₂ gas; slow addition is critical for safety and temperature control. The formation of the more nucleophilic phenoxide is essential for the subsequent Sₙ2 reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

Step 2: Nucleophilic Substitution (Ether Formation)

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the sodium phenoxide solution at room temperature. Note: While direct reaction with the hydroxyl group is possible, converting it to a better leaving group like a tosylate or mesylate first can improve reaction rates.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

Step 3: Workup and Purification of the Protected Intermediate

-

Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water to destroy any unreacted NaH.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (N-Boc-4-(2-ethoxyphenoxy)piperidine) by flash column chromatography on silica gel.

Step 4: N-Boc Deprotection

-

Dissolve the purified intermediate in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or 4M HCl in Dioxane and stir at room temperature.

-

Monitor the deprotection by TLC (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure.

Step 5: Final Workup and Isolation

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid and liberate the free base.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

Analytical Characterization: A Framework for Quality Control

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of a compound intended for research or development.

Analytical Workflow

Caption: A comprehensive analytical workflow for the validation of this compound.

Chromatographic Purity (HPLC)

Purity is the most critical parameter for a research compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for this assessment.

-

Verified Purity: A Certificate of Analysis for this compound reports a purity of 97.45% as determined by HPLC, confirming the viability of the synthetic route and providing a benchmark for quality control.[2]

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 270 nm.

-

Rationale: This method provides excellent separation for moderately polar, basic compounds like this compound. The acidic modifier ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.[15][16][17]

Structural Verification (NMR and MS)

While no peer-reviewed spectra for this specific molecule are publicly available, we can predict the expected data based on its structure and established principles of spectroscopy. This serves as a reliable guide for researchers confirming the identity of their synthesized material.

Predicted ¹H NMR (400 MHz, CDCl₃): The chemical shifts (δ) are predicted based on analogous structures and standard chemical shift tables.[18][19][20]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.00 - 6.80 | m | 4H | Ar-H | Aromatic protons of the ethoxyphenoxy group. |

| ~ 4.40 | m | 1H | O-CH (piperidine C4) | Proton on the carbon bearing the ether oxygen. |

| ~ 4.10 | q | 2H | O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the methyl group. |

| ~ 3.20 | m | 2H | N-CH₂ (piperidine C2/C6, axial) | Axial protons adjacent to the nitrogen. |

| ~ 2.80 | m | 2H | N-CH₂ (piperidine C2/C6, equatorial) | Equatorial protons adjacent to the nitrogen. |

| ~ 2.00 | m | 2H | CH₂ (piperidine C3/C5, axial) | Axial protons on the piperidine ring. |

| ~ 1.80 | m | 2H | CH₂ (piperidine C3/C5, equatorial) | Equatorial protons on the piperidine ring. |

| ~ 1.45 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the methylene group. |

| ~ 1.60 | br s | 1H | NH | Piperidine amine proton, often broad and may exchange with D₂O. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148.5, ~147.5 | Ar-C -O | Aromatic carbons directly attached to oxygen atoms. |

| ~ 122.0, ~121.0, ~115.0, ~114.0 | Ar-C H | Aromatic carbons bearing a proton. |

| ~ 75.0 | O-C H (piperidine C4) | Piperidine carbon attached to the ether oxygen. |

| ~ 64.5 | O-C H₂-CH₃ | Methylene carbon of the ethoxy group. |

| ~ 43.0 | N-C H₂ (piperidine C2/C6) | Piperidine carbons adjacent to the nitrogen. |

| ~ 32.0 | C H₂ (piperidine C3/C5) | Remaining piperidine carbons. |

| ~ 15.0 | O-CH₂-C H₃ | Methyl carbon of the ethoxy group. |

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in positive mode is ideal due to the basic piperidine nitrogen.

-

Expected [M+H]⁺: 222.1489 (Calculated for C₁₃H₂₀NO₂⁺).

-

Predicted Fragmentation: The fragmentation pattern is dominated by cleavages related to the piperidine ring. Key fragmentation pathways would include α-cleavage adjacent to the nitrogen and cleavage of the C-O ether bond.[21][22][23]

Potential Biological Significance and Applications

While specific biological data for this compound is not extensively published, the broader class of 4-aryloxypiperidines and phenylpiperidines are well-established pharmacophores in CNS drug discovery.[1][2][24][25]

1. Dopamine Receptor Modulation: Many 4-substituted piperidines are potent ligands for dopamine receptors. For instance, 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (pridopidine) acts as a "dopaminergic stabilizer" for treating Huntington's disease.[26] The structural similarity suggests that this compound could serve as a valuable starting point for developing novel ligands for D₂, D₃, or D₄ receptors, which are implicated in schizophrenia, Parkinson's disease, and addiction.[27][28]

2. Opioid Receptor Activity: The 4-phenylpiperidine scaffold is the cornerstone of potent opioid analgesics like meperidine and fentanyl.[1][25] The phenoxy linkage in the target molecule could modulate interaction with opioid receptors (mu, delta, kappa), potentially leading to compounds with unique analgesic profiles or utility in treating substance use disorders.[29]

3. Serotonin and Norepinephrine Reuptake Inhibition: Aryl piperidine ethers have been successfully developed as dual-acting norepinephrine reuptake inhibitors (NRIs) and 5-HT₁ₐ partial agonists, a profile considered beneficial for treating depression and ADHD.[30] The specific ethoxy substitution pattern on the aromatic ring of this compound could fine-tune selectivity and potency for these monoamine transporters.

Potential Signaling Pathway Involvement

Caption: Hypothetical signaling pathway for a this compound derivative acting on a G-protein coupled receptor (GPCR).

Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with care, following standard laboratory safety protocols for research chemicals. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data from analogous piperidine derivatives provide a strong basis for a robust safety assessment.[31][32][33][34]

-

Hazard Classification (Anticipated):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

The compound is noted to be "Air Sensitive," suggesting storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[5]

-

Conclusion

This compound represents a strategically valuable chemical building block for drug discovery. Its structure combines the privileged piperidine scaffold with an aryl ether moiety, a combination with a proven track record in the development of CNS-active agents. This guide provides a comprehensive framework for its synthesis via a robust Williamson ether protocol, a clear workflow for its analytical characterization, and an evidence-based perspective on its potential therapeutic applications. While further biological evaluation is required to fully elucidate its pharmacological profile, its structural attributes make it a high-priority candidate for libraries targeting dopamine, serotonin, and opioid pathways. By adhering to the detailed protocols and safety guidelines outlined herein, researchers can confidently incorporate this promising molecule into their discovery pipelines.

References

-

Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268. [Link]

-

Alfa Aesar. (n.d.). Certificate of Analysis: this compound. Thermo Fisher Scientific. [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu Reaction. [Link]

-

Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. [Link]

-

Chemeurope.com. (n.d.). Mitsunobu reaction. [Link]

-

Swamy, K. C. K., & Kumar, N. N. B. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 15(4), 285-301. [Link]

-

Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. Journal of Clinical Oncology, 32(16), 1655-1661. [Link]

-

Micheli, F., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6754-6758. [Link]

-

Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(19), 7082-7094. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). The MS and MS2 spectra and proposed fragmentation pathway. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

The Organic Chemist. (2026). The Williamson Ether Synthesis | Named Reactions [Ep. 1]. YouTube. [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

-

PubChemLite. (n.d.). This compound (C13H19NO2). [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]

-

Studylib. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. [Link]

-

Reddit. (2025). Need help interpreting fragmentation pattern (ESI-MS/MS) of pitofenone. [Link]

-

Runyon, S. P., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry, 81(16), 7047-7061. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). [Link]

-

Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s486-s495. [Link]

-

ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

-

ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Holzgrabe, U. (2000). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 55(9), 649-659. [Link]

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. [Link]

-

Islam, M. R., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-11. [Link]

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 5. 4-(2-Ethoxypropoxy)piperidine | C10H21NO2 | CID 14022394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Mitsunobu_reaction [chemeurope.com]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijper.org [ijper.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. reddit.com [reddit.com]

- 24. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. painphysicianjournal.com [painphysicianjournal.com]

- 26. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. echemi.com [echemi.com]

- 32. static.cymitquimica.com [static.cymitquimica.com]

- 33. synquestlabs.com [synquestlabs.com]

- 34. jubilantingrevia.com [jubilantingrevia.com]

structure elucidation of 4-(2-Ethoxyphenoxy)piperidine

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Ethoxyphenoxy)piperidine

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to significant loss of time and resources. This guide provides a comprehensive, field-proven methodology for the complete (Molecular Formula: C₁₃H₁₉NO₂), a heterocyclic scaffold pertinent to medicinal chemistry.[1][2][][4]

Moving beyond a simple checklist of techniques, this document delves into the causality behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system of evidence. Each step is designed not only to gather data but to logically build upon the last, culminating in a structural assignment of the highest confidence. We will employ a suite of modern spectroscopic techniques—Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance—to systematically deconstruct and then reassemble the molecular puzzle.

The Elucidation Blueprint: A Strategic Overview

The process of structure elucidation is not a linear path but an integrated workflow where each piece of data informs the next experiment and corroborates previous findings. Our strategy begins with determining the fundamental building blocks (the elemental formula) and concludes with a detailed 3D connectivity map confirmed by fragmentation analysis.

Caption: Overall workflow for the .

Foundational Analysis: Defining the Molecular Canvas

Before mapping the atoms, we must first know what they are and how many we have. High-resolution mass spectrometry is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios to four or five decimal places. This precision is critical because it allows for the determination of a unique elemental composition, ruling out other combinations of C, H, N, and O that might have the same nominal mass. We select Electrospray Ionization (ESI) in positive ion mode as the piperidine nitrogen is basic and readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol. Dilute this stock solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid ensures protonation.

-

Instrumentation: Utilize a Q-TOF mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

-

Source Parameters:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Scan Range: m/z 100-500

-

-

Calibration: Perform an external calibration immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.

Data Presentation: Expected HRMS Results

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 222.14887 |

| Measured Exact Mass | ~222.1489 |

| Mass Error | < 5 ppm |

The monoisotopic mass of the neutral molecule is 221.14159 Da.[1]

Degree of Unsaturation (DoU)

With the molecular formula confirmed, we calculate the DoU to quantify the total number of rings and π-bonds in the molecule. This provides a crucial constraint for our structural hypothesis.

Formula: DoU = C + 1 - (H/2) + (N/2) Calculation: DoU = 13 + 1 - (19/2) + (1/2) = 14 - 9.5 + 0.5 = 5

A DoU of 5 immediately suggests the presence of a benzene ring (which accounts for 4 degrees) and one additional ring (the piperidine ring), perfectly matching our proposed structure.

Spectroscopic Deep Dive: Mapping the Functional Groups

Now we move from the elemental formula to identifying the specific functional groups and chemical environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique that probes the vibrational frequencies of bonds. It is exceptionally useful for identifying the presence or absence of key functional groups, providing a quick "functional group inventory."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically sufficient.

-

Spectral Range: 4000-400 cm⁻¹

-

Data Presentation: Expected Characteristic FTIR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |

| ~3350-3300 (broad) | N-H Stretch | Secondary amine (piperidine N-H) |

| ~3100-3000 | Aromatic C-H Stretch | Benzene ring C-H bonds[5] |

| <3000 | Aliphatic C-H Stretch | Piperidine and ethoxy C-H bonds |

| ~1600 & ~1500 | C=C Stretch | Aromatic ring breathing modes[5] |

| ~1250 (strong) | Asymmetric Ar-O-C Stretch | Aryl ether linkage[6][7] |

| ~1120 (strong) | C-O-C Stretch | Aliphatic ether linkage[6][8] |

| ~1040 (strong) | Symmetric Ar-O-C Stretch | Aryl ether linkage[6][7] |

The presence of a broad N-H stretch, both aromatic and aliphatic C-H stretches, and multiple strong C-O stretches provides powerful, direct evidence for the key functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the local chemical environment, connectivity, and spatial relationships of atoms.

3.2.1. ¹H NMR Spectroscopy: The Proton Framework

Expertise & Causality: ¹H NMR maps all unique proton environments. Chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting pattern) shows the number of neighboring protons, allowing us to piece together molecular fragments.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard 1D proton spectrum. A D₂O exchange experiment can be performed to confirm the N-H proton signal, which will disappear upon addition of D₂O.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (4H) | 6.8 - 7.2 | Multiplet (m) | 4H |

| Piperidine H4 (1H) | 4.2 - 4.4 | Multiplet (m) | 1H |

| Ethoxy -CH₂- (2H) | 4.0 - 4.2 | Quartet (q) | 2H |

| Piperidine H2/H6 (eq) | 3.0 - 3.2 | Multiplet (m) | 2H |

| Piperidine H2/H6 (ax) | 2.6 - 2.8 | Multiplet (m) | 2H |

| Piperidine H3/H5 (eq) | 1.9 - 2.1 | Multiplet (m) | 2H |

| Piperidine H3/H5 (ax) | 1.5 - 1.7 | Multiplet (m) | 2H |

| Ethoxy -CH₃ (3H) | 1.4 - 1.5 | Triplet (t) | 3H |

| Piperidine N-H (1H) | 1.5 - 2.5 (broad) | Singlet (br s) | 1H |

Note: The downfield shift of the piperidine H4 proton is due to the deshielding effect of the adjacent oxygen atom.

3.2.2. ¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. While it's not routinely integrated, the chemical shifts are highly diagnostic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to differentiate between carbon types (CH₃, CH₂, CH, and quaternary C), which is essential for unambiguous assignment.

Experimental Protocol: ¹³C and DEPT NMR

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum, followed by DEPT-90 (shows only CH carbons) and DEPT-135 (shows CH₃/CH as positive signals and CH₂ as negative signals) experiments.

Data Presentation: Predicted ¹³C NMR and DEPT Data (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase |

| Aromatic C (quaternary, C-O) | 145 - 150 | None |

| Aromatic C (quaternary, C-O) | 145 - 150 | None |

| Aromatic CH | 110 - 125 | Positive |

| Piperidine C4 (CH-O) | 70 - 75 | Positive |

| Ethoxy -CH₂- | 64 - 66 | Negative |

| Piperidine C2/C6 (CH₂) | 42 - 45 | Negative |

| Piperidine C3/C5 (CH₂) | 30 - 33 | Negative |

| Ethoxy -CH₃ | 14 - 16 | Positive |

3.2.3. 2D NMR: Confirming the Connections

Expertise & Causality: 2D NMR confirms the assignments made from 1D spectra by showing correlations between nuclei. COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

Caption: Key ¹H-¹H COSY correlations expected for this compound.

Key Expected Correlations:

-

COSY: A strong cross-peak between the ethoxy -CH₂- quartet and the -CH₃ triplet. A correlation network will be seen between H4, H3/H5, and H2/H6 of the piperidine ring. Correlations between adjacent aromatic protons will also be visible.

-

HSQC: Each proton signal in the ¹H spectrum will show a cross-peak to its corresponding carbon signal in the ¹³C spectrum (e.g., the proton at δ ~4.1 ppm will correlate to the carbon at δ ~65 ppm, confirming the ethoxy -CH₂- assignment). This provides definitive C-H assignments.

Fragmentation Analysis: The Final Confirmation

Expertise & Causality: Tandem Mass Spectrometry (MS/MS) provides orthogonal confirmation of the structure. We isolate the protonated parent ion ([M+H]⁺) and induce fragmentation through collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's connectivity. The fragmentation of piperidine derivatives often involves cleavages within the ring or at the substituent points.[9][10]

Experimental Protocol: Product Ion Scan MS/MS

-

Instrumentation: Use a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

-

Method:

-

Perform a full scan (MS1) to identify the [M+H]⁺ precursor ion (m/z 222.15).

-

Set up a product ion scan (MS2) where the first quadrupole isolates m/z 222.15.

-

The isolated ions are fragmented in the collision cell (second quadrupole) with a collision gas (e.g., argon). Optimize collision energy to achieve a rich fragmentation spectrum.

-

The third quadrupole scans the resulting fragment ions.

-

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

Data Presentation: Predicted Major Fragment Ions

| m/z (Predicted) | Loss / Fragment Identity | Structural Implication |

| 137.06 | [C₈H₁₀O₂]⁺ | Represents the protonated 2-ethoxyphenol moiety, confirming the ether linkage. |

| 86.09 | [C₅H₁₂N]⁺ | Represents the protonated piperidine moiety after cleavage. |

The observation of these key fragments provides undeniable proof of the three main components of the molecule—the ethoxy group, the phenyl ring, and the piperidine ring—and their specific connectivity through an ether linkage.

Conclusion: A Unified Structural Verdict

By systematically integrating data from multiple, independent analytical techniques, we have constructed an unassailable case for the structure of this compound.

-

HRMS established the exact elemental formula (C₁₃H₁₉NO₂) and the DoU calculation pointed to two rings and an aromatic system.

-

FTIR provided a rapid confirmation of the N-H, C-O ether, aromatic, and aliphatic C-H functional groups.

-

1D and 2D NMR meticulously mapped the proton and carbon skeletons, confirming the 1,2-disubstituted aromatic ring, the 4-substituted piperidine, and the ethoxy group, and crucially, their connectivity through C-O bonds.

-

MS/MS analysis corroborated the connectivity by showing characteristic fragments corresponding to the logical disassembly of the molecule at its weakest points.

This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.

References

- Vertex AI Search. (2025, September 25). What are the mass spectrometry characteristics of piperidines? - Blog.

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

- Benchchem. (2025, December).

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

PubChem - NIH. (n.d.). 4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487. [Link]

-

PubChemLite. (n.d.). This compound (C13H19NO2). [Link]

-

PubChem. (n.d.). 4-(2-Ethoxypropoxy)piperidine | C10H21NO2 | CID 14022394. [Link]

- Universidad de Chile. (n.d.).

-

PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665. [Link]

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

SpectraBase. (n.d.). Piperidine. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol.... [Link]

-

Journal of Medicinal Chemistry. (1987, January). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. [Link]

-

Fisher Scientific. (n.d.). This compound, Thermo Scientific 250 mg. [Link]

Sources

- 1. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5 [chemicalbook.com]

- 4. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. IR spectrum: Ethers [quimicaorganica.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. ycdehongchem.com [ycdehongchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigmatic Mechanism of Action of 4-(2-Ethoxyphenoxy)piperidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Pharmacology

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a wide array of biological targets. This has led to the development of piperidine-containing compounds across diverse therapeutic areas, including oncology, infectious diseases, and particularly, neuroscience.[3][4]

Within the vast chemical space of piperidine derivatives, the subclass of 4-aryloxypiperidines has emerged as a particularly fruitful area of investigation. The introduction of an aryloxy group at the 4-position of the piperidine ring creates a molecular architecture ripe for engaging with complex binding pockets, particularly within receptors and transporters in the central nervous system (CNS). While the specific molecule, 4-(2-Ethoxyphenoxy)piperidine, is not extensively characterized in publicly available literature, its structural similarity to well-studied pharmacological agents allows us to postulate a compelling and testable hypothesis regarding its mechanism of action.

This technical guide will, therefore, serve as a comprehensive roadmap for researchers seeking to elucidate the pharmacological identity of this compound. We will synthesize insights from structurally related compounds to propose a primary molecular target and its downstream signaling consequences. More importantly, we will provide a detailed, field-proven experimental framework to systematically validate this hypothesis, transforming this enigmatic molecule into a well-understood pharmacological tool.

A Postulated Mechanism of Action: Targeting the Sigma-1 Receptor

Based on structure-activity relationship (SAR) data from analogous phenoxyalkylpiperidines, we hypothesize that this compound acts as a high-affinity ligand for the Sigma-1 (σ1) receptor.[5] The σ1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular stress responses, ion channel modulation, and neuronal signaling. Its ligands are known to exhibit profound effects on mood, cognition, and pain perception, making it a high-interest target for neuropsychiatric and neurodegenerative disorders.

The core structural features of this compound align well with the known pharmacophore for σ1 receptor ligands:

-

A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, is crucial for forming a key ionic interaction within the σ1 receptor binding site.

-

A hydrophobic core: The ethoxyphenoxy group provides the necessary hydrophobicity to occupy a large, non-polar region of the binding pocket.

-